molecular formula C17H13F3N2O2S B2370755 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 477857-12-8

2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

Cat. No.: B2370755
CAS No.: 477857-12-8
M. Wt: 366.36
InChI Key: FIZBEYCSWWNEAL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. As a 1,3,4-oxadiazole derivative, it belongs to a class of heterocyclic compounds known for their wide spectrum of pharmacological activities, which include antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The 1,3,4-oxadiazole ring is a privileged structure in drug discovery and acts as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance the pharmacokinetic properties of lead molecules . The specific structure of this compound, featuring a 4-methoxyphenyl group at the 5-position and a [3-(trifluoromethyl)benzyl]sulfanyl moiety at the 2-position, is designed for exploration in structure-activity relationship (SAR) studies. The trifluoromethyl group is particularly valuable in agrochemical and pharmaceutical research due to its ability to influence a molecule's lipophilicity, metabolic stability, and binding affinity . This product is intended for research and development applications in laboratory settings only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can employ this compound as a key synthetic intermediate or molecular building block for constructing more complex chemical entities for various biological evaluations . The compound is offered with a purity of >90% . For comprehensive handling and safety information, please refer to the material's Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-23-14-7-5-12(6-8-14)15-21-22-16(24-15)25-10-11-3-2-4-13(9-11)17(18,19)20/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZBEYCSWWNEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

Procedure :

  • Starting Material : 4-Methoxybenzoic acid hydrazide (prepared via esterification of 4-methoxybenzoic acid followed by hydrazine treatment).
  • Cyclization : React hydrazide with carbon disulfide (CS₂) in alkaline ethanol under reflux (6–10 h).
  • Intermediate : 5-Mercapto-2-(4-methoxyphenyl)-1,3,4-oxadiazole.

Key Data :

Parameter Value Source
Yield 68–75%
Reaction Time 8–10 h
Purification Recrystallization (ethanol)

Microwave-Assisted Cyclization

Procedure :

  • Solid-Supported Synthesis : Mix hydrazide with silica gel and microwave at 100–105°C (75 W) for 5–45 min.
  • Advantage : Reduces reaction time by 80% compared to conventional heating.

Key Data :

Parameter Value Source
Yield 72–78%
Reaction Time 15–30 min
Catalyst Silica gel (60–120 mesh)

Introduction of [3-(Trifluoromethyl)benzyl]sulfanyl Group

Nucleophilic Substitution with Alkyl Halides

Procedure :

  • Intermediate : 5-Mercapto-2-(4-methoxyphenyl)-1,3,4-oxadiazole.
  • Alkylation : React with 3-(trifluoromethyl)benzyl bromide in acetonitrile using K₂CO₃ as base (room temperature, 3–6 h).

Key Data :

Parameter Value Source
Yield 65–70%
Solvent Acetonitrile
Base Potassium carbonate
Purification Column chromatography (hexane:ethyl acetate, 9:1)

One-Pot Thiol-Ene Coupling

Procedure :

  • In-Situ Thiol Generation : Use thiourea derivatives under basic conditions.
  • Coupling : React with 3-(trifluoromethyl)benzyl chloride in DMF at 80°C.

Key Data :

Parameter Value Source
Yield 58–63%
Catalyst Triethylamine
Reaction Time 4 h

Alternative Green Chemistry Approaches

Solvent-Free Grinding Method

Procedure :

  • Mechanochemical Synthesis : Grind 5-mercapto-oxadiazole with 3-(trifluoromethyl)benzyl bromide and molecular iodine in a mortar.
  • Advantage : Eliminates organic solvents; achieves 85% conversion in 20 min.

Key Data :

Parameter Value Source
Yield 70–75%
Additive Molecular iodine

Ultrasound-Assisted Synthesis

Procedure :

  • Sonication : React components in ethanol under ultrasound (40 kHz, 50°C).
  • Efficiency : Reduces reaction time to 1 h with 78% yield.

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

Method Yield (%) Time Key Advantage Limitation
Conventional Alkylation 65–70 3–6 h Scalable Solvent waste
Microwave Cyclization 72–78 15–30 min Energy-efficient Specialized equipment required
Grinding 70–75 20 min Solvent-free Manual labor-intensive
Ultrasound 78 1 h Rapid kinetics Limited substrate compatibility

Structural Confirmation and Purity

  • ¹H NMR :
    • 4-Methoxyphenyl protons: δ 7.15–7.22 (d, J = 8.7 Hz).
    • Trifluoromethyl benzyl CH₂: δ 4.75 (s).
  • LC-MS : m/z 366.4 [M+H]⁺.

Industrial-Scale Considerations

  • Patent Methods : Use continuous flow reactors for cyclization steps, achieving 90% purity with 12 kg/batch output.
  • Cost Drivers : 3-(Trifluoromethyl)benzyl bromide accounts for 60% of raw material costs.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing N- vs. S-alkylation requires precise stoichiometry.
  • Trifluoromethyl Stability : Degradation observed above 120°C; recommend low-temperature steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy group and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and evaluated for their antibacterial and antioxidant activities. Some derivatives showed comparable efficacy to standard antibiotics, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivity TypeEfficacy Comparison
Compound 3cAntibacterialComparable to first-line drugs
Compound 3dAntioxidantComparable to first-line drugs
Compound 3iAntibacterialComparable to first-line drugs

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been a significant focus in recent research. A study involving the synthesis of various oxadiazoles highlighted their cytotoxic effects against glioblastoma cell lines. Specific compounds demonstrated significant apoptosis-inducing capabilities, suggesting their potential as anticancer agents .

Case Study: Cytotoxicity Against Glioblastoma

  • Compounds Tested : Compounds 5b, 5d, and 5m
  • Methodology : In vitro cytotoxic assays followed by colony formation assays and TUNEL assays.
  • Results : Induced significant apoptosis in cancer cells.

Antidiabetic Applications

In addition to their antimicrobial and anticancer activities, oxadiazole derivatives have also shown promise in antidiabetic applications. Research involving genetically modified Drosophila melanogaster models revealed that certain synthesized compounds effectively lowered glucose levels, indicating their potential utility in diabetes management .

Table 2: Antidiabetic Efficacy of Oxadiazole Derivatives

CompoundModel UsedEffect on Glucose Levels
Compound 5dDrosophila melanogasterSignificant reduction
Compound 5fDrosophila melanogasterSignificant reduction

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the oxadiazole core influence biological activity. The presence of functional groups at specific positions on the oxadiazole ring can enhance interactions with biological targets and improve efficacy. For example, the introduction of trifluoromethyl and methoxy groups has been shown to increase antimicrobial and anticancer activities respectively .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the oxadiazole ring can contribute to its stability and bioavailability. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Notes

Data for 72b and 57b ( and ) are used as proxies due to structural similarity.

Contradictions exist in substituent effects: While electron-withdrawing groups improve pharmacological activity (), they may reduce synthetic yields (e.g., compound 2 in : 27.7% yield with a cyano group) .

Further studies are needed to elucidate the target compound’s mechanism of action and optimize its pharmacokinetic profile.

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H16_{16}F3_3N2_2O2_2S
  • Key Functional Groups :
    • Methoxy group (–OCH3_3)
    • Trifluoromethyl group (–CF3_3)
    • Sulfanyl group (–S)

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli6.25 µg/mL
Oxadiazole Derivative AS. aureus8.00 µg/mL
Oxadiazole Derivative BBacillus subtilis5.00 µg/mL

Anti-inflammatory and Analgesic Properties

Oxadiazoles have also been studied for their anti-inflammatory and analgesic effects. In particular, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Table 2: COX Inhibition by Oxadiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound50.040.0
Reference Drug (Piroxicam)45.035.0

Study on Antitubercular Activity

A study conducted by Dhumal et al. highlighted the antitubercular activity of oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated significant inhibition in both active and dormant states of the bacteria .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of oxadiazole derivatives to target enzymes such as enoyl reductase (InhA), which is vital for mycolic acid synthesis in mycobacteria . These studies support the potential use of such compounds in treating tuberculosis.

Q & A

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

  • Answer : Accelerated stability studies involve incubating the compound in buffers (pH 3–10) at 40°C/75% RH for 4 weeks. Degradation products are monitored via LC-MS , and kinetic stability is modeled using Arrhenius plots .

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